molecular formula C16H15BrN2O3 B5153846 N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5153846
M. Wt: 363.21 g/mol
InChI Key: PXBSCMBSPOTXAC-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzamide core

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-7-12(17)8-10(2)15(9)18-16(20)13-5-4-6-14(11(13)3)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBSCMBSPOTXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in various substitution reactions, such as halogen exchange or coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium iodide in acetone or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Substituted benzamides: from nucleophilic substitution reactions involving the bromine atom.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide

Comparison: N-(4-bromo-2,6-dimethylphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., methoxy or chloro groups) may exhibit different reactivity and applications. The specific arrangement of functional groups in this compound makes it particularly suitable for certain types of chemical reactions and biological studies.

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